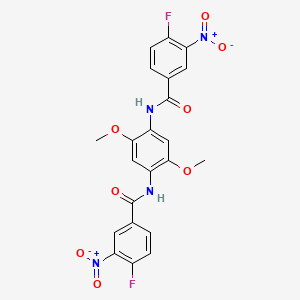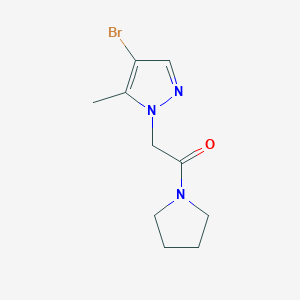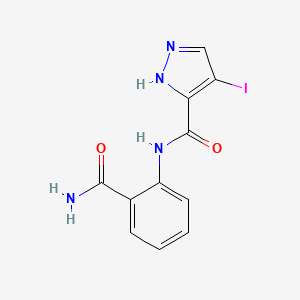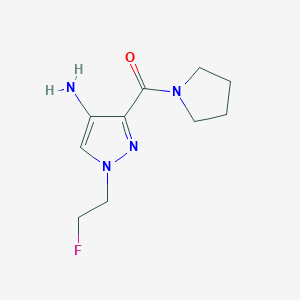
N,N'-(2,5-dimethoxybenzene-1,4-diyl)bis(4-fluoro-3-nitrobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N~1~-{4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl}-3-nitrobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including nitro, fluoro, and amide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N~1~-{4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl}-3-nitrobenzamide typically involves multi-step organic reactions The process begins with the nitration of fluorobenzene to introduce nitro groups This is followed by the formation of the amide bond through a reaction between the nitrobenzoyl chloride and the amine derivative of 2,5-dimethoxyphenyl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-N~1~-{4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-Fluoro-N~1~-{4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl}-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-fluoro-N~1~-{4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl}-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of nitro and fluoro groups enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-nitrobenzoic acid
- 4-Fluoro-3-nitrobenzamide
- 2,5-Dimethoxy-4-fluoronitrobenzene
Uniqueness
4-Fluoro-N~1~-{4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl}-3-nitrobenzamide is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions that are not observed in simpler compounds.
Propriétés
Formule moléculaire |
C22H16F2N4O8 |
|---|---|
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
4-fluoro-N-[4-[(4-fluoro-3-nitrobenzoyl)amino]-2,5-dimethoxyphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H16F2N4O8/c1-35-19-9-16(26-22(30)12-4-6-14(24)18(8-12)28(33)34)20(36-2)10-15(19)25-21(29)11-3-5-13(23)17(7-11)27(31)32/h3-10H,1-2H3,(H,25,29)(H,26,30) |
Clé InChI |
QHSZVCQPYCZSEN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])OC)NC(=O)C3=CC(=C(C=C3)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N'-[(3E)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B14922486.png)
![N~1~-{3-[1-((E)-2-{4-[2-((E)-1-{3-[(Cyclohexylcarbonyl)amino]phenyl}ethylidene)hydrazino]-4-oxobutanoyl}hydrazono)ethyl]phenyl}-1-cyclohexanecarboxamide](/img/structure/B14922498.png)
![4-{[(E)-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14922506.png)
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(3,4-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14922513.png)
![(2-ethoxy-6-iodo-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B14922516.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanehydrazide](/img/structure/B14922521.png)

![2-chloro-N-{(1E)-3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B14922535.png)
![4-chloro-1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14922543.png)

![4-bromo-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B14922563.png)

![N-(4-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B14922572.png)
![(4Z)-2-(4-fluorophenyl)-5-methyl-4-{[2-(2-methylphenyl)hydrazinyl]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14922575.png)
